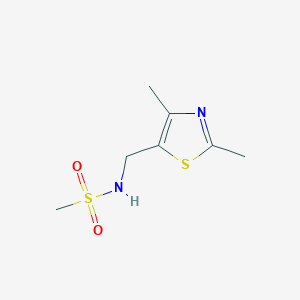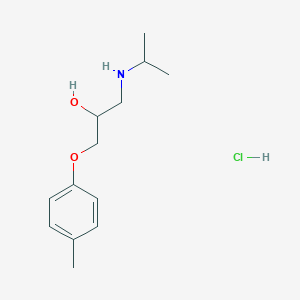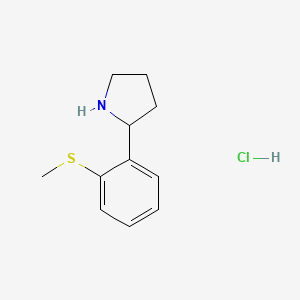
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H13N7O2S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has synthesized new derivatives, including compounds similar to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, to investigate their anticancer properties. For example, a study synthesized 5-methyl-4-phenyl thiazole derivatives, including those with a structure closely related to the specified compound, revealing promising selectivity and cytotoxicity against human lung adenocarcinoma cells, with significant apoptosis induction in some derivatives compared to the standard, cisplatin (A. Evren et al., 2019). Another study on oxadiazole, thiadiazole, and triazole derivatives, aimed at inhibiting MMP-9, a factor in tumor progression, found that certain derivatives exhibited cytotoxic effects similar to cisplatin, suggesting potential therapeutic applications in lung adenocarcinoma and glioma treatment without significant toxicity towards non-cancerous cells (A. Özdemir et al., 2017).
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole compounds have shown notable antimicrobial activity. Studies have synthesized various 1,3,4-oxadiazole-based compounds, including those structurally related to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, demonstrating significant inhibitory effects against a range of bacterial and fungal strains. These findings indicate the potential of these derivatives as novel antimicrobial agents against multidrug-resistant pathogens (D. Joshi & K. Parikh, 2013).
Anti-inflammatory Activity
Research on the synthesis of novel derivatives has also explored their anti-inflammatory properties. Compounds with a similar structure to the specified chemical have been investigated for their anti-inflammatory activity, showing significant effects in various models. This research suggests the potential of these compounds in developing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Anticonvulsant Evaluation
The anticonvulsant activities of indoline derivatives, including those related to the specified compound, have been assessed. Compounds demonstrating significant activity against convulsions suggest their potential application in epilepsy treatment. This highlights the versatility of the chemical scaffold in addressing various neurological disorders (R. Nath et al., 2021).
properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-8-14-12(22-17-8)9-3-5-10(6-4-9)15-11(21)7-23-13-16-18-19-20(13)2/h3-6H,7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLJAWYUFSQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)
![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)


![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy](phenyl)acetate](/img/structure/B2765589.png)
![ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2765590.png)
![Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2765594.png)
![2-(benzylthio)-9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2765595.png)

![N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2765599.png)
![(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765600.png)